REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]([NH:7][C:8]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([NH:18][OH:19])=[O:17])=[O:9])=[CH:5][CH:6]=1>C(O)C.O>[OH:19][NH:18][C:16](=[O:17])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][C:8]([NH:7][C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1)=[O:9].[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([NH:18][OH:19])=[O:17])=[O:9])=[CH:3][CH:2]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)NC(=O)CCCCCCC(=O)NO
|
Name
|
ethanol water
|
Quantity
|
1.1 (± 0.1) L
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
64 (± 2) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The seed slurry is prepared
|
Type
|
TEMPERATURE
|
Details
|
cooled to 60-64° C.
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
ONC(CCCCCCC(=O)NC1=CC=CC=C1)=O.C=1C=CC(=CC1)NC(=O)CCCCCCC(=O)NO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]([NH:7][C:8]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([NH:18][OH:19])=[O:17])=[O:9])=[CH:5][CH:6]=1>C(O)C.O>[OH:19][NH:18][C:16](=[O:17])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][C:8]([NH:7][C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1)=[O:9].[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([NH:18][OH:19])=[O:17])=[O:9])=[CH:3][CH:2]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)NC(=O)CCCCCCC(=O)NO
|
Name
|
ethanol water
|
Quantity
|
1.1 (± 0.1) L
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
64 (± 2) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The seed slurry is prepared
|
Type
|
TEMPERATURE
|
Details
|
cooled to 60-64° C.
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
ONC(CCCCCCC(=O)NC1=CC=CC=C1)=O.C=1C=CC(=CC1)NC(=O)CCCCCCC(=O)NO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |